

# An In-depth Technical Guide to 2,6-Dimethyl-4-nitrosophenol

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## Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrosophenol

Cat. No.: B077472

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This technical guide provides a comprehensive overview of **2,6-Dimethyl-4-nitrosophenol**, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and key reactions.

## Chemical Identity and Properties

**2,6-Dimethyl-4-nitrosophenol** is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups at positions 2 and 6, and a nitroso group at position 4. A notable characteristic of p-nitrosophenols is the existence of a tautomeric equilibrium between the phenol-nitroso form and the quinone-oxime form. In many instances, the quinone monoxime tautomer is the more stable form, particularly in the solid state. This tautomerism is a critical factor in understanding the chemical behavior and spectroscopic properties of the compound.<sup>[1]</sup>

The primary CAS number for **2,6-Dimethyl-4-nitrosophenol** is 13331-93-6. Another CAS number, 4965-29-1, is also associated with this compound, often referring to its quinone-oxime tautomer, 2,6-dimethylbenzoquinone 4-oxime.

## Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **2,6-Dimethyl-4-nitrosophenol**.

Property	Value	Source
CAS Number	13331-93-6	[2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[2][3][4]
Molecular Weight	151.16 g/mol	[2][5][6]
Melting Point	166-171 °C	[2][4]
Boiling Point	310.0 ± 42.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[2]
Flash Point	141.3 ± 27.9 °C	[2]

## Safety Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for **2,6-Dimethyl-4-nitrosophenol**.

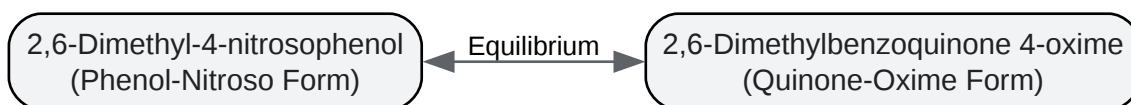
Hazard Statement	Precautionary Statement
H301: Toxic if swallowed	P264, P270, P301+P316, P321, P330, P405, P501
H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P317

Source: PubChem CID 83351[6]

## Tautomerism and Reactivity

The chemical reactivity of **2,6-Dimethyl-4-nitrosophenol** is largely dictated by the interplay of its functional groups and the tautomeric equilibrium. The methyl groups at the 2 and 6 positions provide steric hindrance, which can influence the reactivity of the phenolic hydroxyl and nitroso groups.[5]

The nitroso group is generally more reactive than a nitro group and can undergo a variety of transformations, including oxidation and reduction.[5] This reactivity makes **2,6-Dimethyl-4-nitrosophenol** a versatile synthetic intermediate.

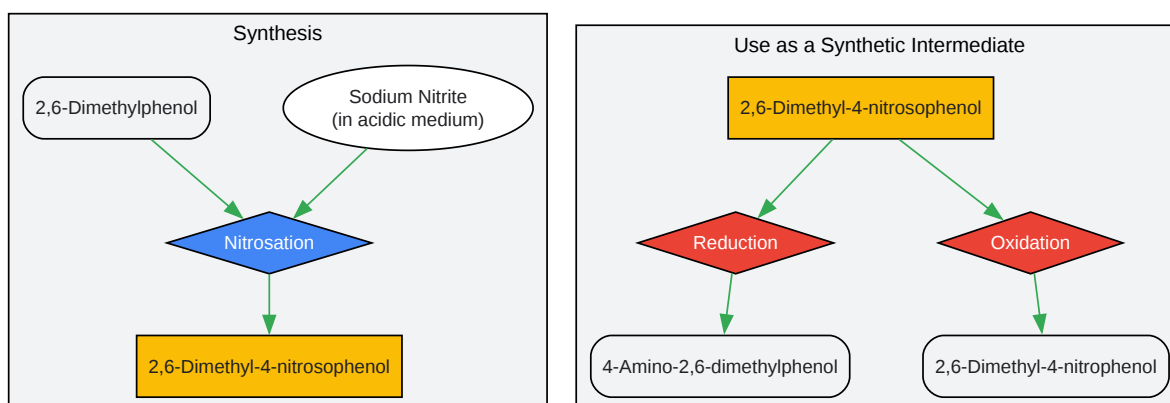


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Caption: Tautomeric equilibrium of **2,6-Dimethyl-4-nitrosophenol**.

## Synthesis and Use as a Chemical Intermediate

The primary application of **2,6-Dimethyl-4-nitrosophenol** in research and industry is as a precursor for the synthesis of other organic molecules.<sup>[5]</sup> Its synthesis is typically achieved through the direct nitrosation of 2,6-dimethylphenol.<sup>[5]</sup>



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Caption: Synthesis of **2,6-Dimethyl-4-nitrosophenol** and its key derivatization reactions.

## Experimental Protocol: Synthesis of 2,6-Dimethyl-4-nitrosophenol

The following protocol is adapted from established methods for the nitrosation of phenols.

#### Materials:

- 2,6-Dimethylphenol
- Sodium nitrite ( $\text{NaNO}_2$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or glacial acetic acid
- Ice
- Water
- 10% Sodium carbonate solution (optional, for purification)
- Activated carbon (optional, for purification)
- Dilute sulfuric acid (for precipitation)

#### Procedure:

- In a large glass flask, dissolve 2,6-dimethylphenol in a suitable amount of ice-water. If using glacial acetic acid, dissolve the phenol in an aqueous solution of the acid.
- In a separate beaker, prepare a solution of sodium nitrite in water.
- Cool the flask containing the 2,6-dimethylphenol solution in an ice bath to maintain a low temperature (typically 5-10 °C).
- Slowly add the sodium nitrite solution to the stirred 2,6-dimethylphenol solution.
- If using sulfuric acid as the acidic medium, a pre-prepared dilute solution of sulfuric acid can be added dropwise concurrently with the sodium nitrite solution, ensuring the temperature remains low.
- Continue stirring the reaction mixture in the ice bath for a designated period (e.g., 2 hours) after the addition is complete to allow the reaction to go to completion.
- The solid product, **2,6-Dimethyl-4-nitrosophenol**, will precipitate out of the solution.

- Collect the solid product by filtration.

Purification (Optional):

- The crude product can be purified by dissolving it in a 10% sodium carbonate solution.
- Treat the solution with activated carbon to remove colored impurities.
- Filter the solution to remove the activated carbon.
- Acidify the filtrate with an excess of dilute sulfuric acid to precipitate the purified **2,6-Dimethyl-4-nitrosophenol**.
- Collect the purified product by filtration and dry appropriately.

## Biological and Pharmaceutical Relevance

While **2,6-Dimethyl-4-nitrosophenol** is primarily recognized as a synthetic intermediate, its derivatives have significance in various fields. The reduction of the nitroso group yields 4-amino-2,6-dimethylphenol, a precursor for various bioactive molecules, dyes, and photographic developers.[5] Conversely, oxidation of the nitroso group leads to the formation of 2,6-dimethyl-4-nitrophenol, which is used in the synthesis of pesticides and herbicides.[5]

The structural motif of substituted phenols is present in numerous pharmaceutical agents, and the reactivity of the nitroso group allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemistry and drug discovery programs.[5]

## Conclusion

**2,6-Dimethyl-4-nitrosophenol** is a versatile chemical compound with established synthetic routes and well-characterized properties. Its significance lies primarily in its role as a key intermediate for the production of a range of other organic molecules with applications in pharmaceuticals, agriculture, and materials science. A thorough understanding of its chemistry, particularly its tautomeric nature and the reactivity of its functional groups, is essential for its effective utilization in research and development.

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